![molecular formula C24H19F2NO5S B2770615 1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one CAS No. 866811-14-5](/img/structure/B2770615.png)
1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
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Description
1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one is a useful research compound. Its molecular formula is C24H19F2NO5S and its molecular weight is 471.47. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Properties
The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its potential as an anti-cancer agent, particularly against breast cancer cell lines. The binding affinity of this compound to the human estrogen alpha receptor (ERα) has been studied, showing similarities to 4-OHT, a native ligand .
Medicinal Chemistry
Fluorinated compounds are widely used in medicinal chemistry due to their enhanced stability and binding affinity. Researchers have investigated this compound’s potential as a drug agent, leveraging the C-F bond’s stability. Its unique structure may contribute to novel drug development .
Organic Synthesis
The synthesis of 1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one involves a two-step reaction. Initially, pyrazoline is synthesized via a one-pot three-component reaction under microwave irradiation. Subsequently, oxidative aromatization of pyrazoline yields the desired pyrazole product. Understanding these synthetic pathways contributes to organic synthesis knowledge .
Antimicrobial Activity
Pyrazoles and their derivatives play a crucial role in antimicrobial research. While this specific compound’s antimicrobial properties have not been explicitly reported, pyrazoles in general exhibit antimicrobial activity against various pathogens .
Anti-Inflammatory and Antioxidant Functions
Pyrazoles are known for their anti-inflammatory and antioxidant effects. Although direct evidence for this compound is limited, its structural resemblance to other pyrazoles suggests potential in these areas .
Cytotoxicity and Analgesic Functions
Pyrazoles have been explored for their cytotoxicity and analgesic properties. While specific data on this compound are scarce, its pyrazole core aligns with these functional aspects .
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO5S/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-4-3-5-17(26)10-15)14-23(24(19)28)33(29,30)18-8-6-16(25)7-9-18/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEJDJIPVJEDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
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